6-Nitroisoindolin-1-one
Overview
Description
6-Nitroisoindolin-1-one is a chemical compound with the molecular formula C8H6N2O3. It is characterized by the presence of a nitro group (-NO2) attached to the isoindolinone core.
Scientific Research Applications
6-Nitroisoindolin-1-one has found applications in several scientific research areas:
Mechanism of Action
Target of Action
Isoindolin-1-one derivatives have been studied for their potential as inhibitors of phosphoinositol-3-kinase γ (pi3kγ) and as sedative-hypnotic agents .
Mode of Action
Isoindolin-1-one derivatives have been shown to interact with their targets, such as pi3kγ, through molecular docking, molecular dynamics (md), and molecular mechanics . These interactions can lead to changes in the function of the target proteins, potentially influencing cellular processes.
Biochemical Pathways
Pi3kγ, a potential target of isoindolin-1-one derivatives, plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Isoindolin-1-one derivatives have been shown to exhibit sedative-hypnotic activity in mice and inhibit PI3Kγ, potentially affecting cellular processes related to cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroisoindolin-1-one typically involves the nitration of isoindolinone derivatives. One common method includes the reaction of isoindolinone with nitric acid under controlled conditions to introduce the nitro group at the desired position . Another approach involves the use of nitrating agents such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroisoindolin-1-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed:
Reduction: 6-Aminoisoindolin-1-one.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Oxidation: Nitrosoisoindolinone derivatives.
Comparison with Similar Compounds
Isoindolin-1-one: The parent compound without the nitro group.
6-Aminoisoindolin-1-one: The reduced form of 6-Nitroisoindolin-1-one.
Nitrosoisoindolinone: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs . This functional group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-nitro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7-3-6(10(12)13)2-1-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFIHDGZIPOWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623522 | |
Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110568-64-4 | |
Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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